3-Amino-5-bromo-4-(methylamino)benzonitrile
Overview
Description
“3-Amino-5-bromo-4-(methylamino)benzonitrile” is a chemical compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 . It is used in various chemical reactions and has significant applications in the field of chemistry .
Synthesis Analysis
The synthesis of benzonitriles, which includes “this compound”, can be achieved through several methods . One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9N3/c1-11-8-3-2-6 (5-9)4-7 (8)10/h2-4,11H,10H2,1H3 . This code provides a unique representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 346.7°C at 760 mmHg and a melting point of 139°C .Scientific Research Applications
Synthesis and Chemical Reactions
3-Amino-5-bromo-4-(methylamino)benzonitrile is involved in various chemical syntheses and reactions. For instance, a related compound, 2-(methylamino)benzonitrile, was used in a one-pot synthesis to produce 4-amino-1,2-dihydro-3-quinolinecarboxylates, demonstrating its utility in complex organic synthesis (Kobayashi et al., 1997). Another research highlighted the reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile to form a stable α-amino lithium imide, which is significant in understanding the cyclotrimerization process of benzonitrile (Davies et al., 1997).
Photophysical Studies
Studies on similar compounds like 3,5-dimethyl-4-(methylamino)benzonitrile reveal insights into photophysical behaviors such as fluorescence quantum yield and internal conversion processes, which are crucial for understanding the photochemical properties of these compounds (Rückert et al., 2000).
Application in Material Science
Research involving brominated benzolactone/lactam and derivatives of benzonitrile has led to developments in material science, particularly in the synthesis of organic compounds with potential applications in various fields (Kammel et al., 2015).
Biomedical Applications
In biomedical research, compounds like 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile have been synthesized and evaluated for their in vitro and in vivo properties, particularly in the context of neuroimaging and potential applications in diagnosing and studying neurological disorders (Garg et al., 2007).
Catalysis and Organic Transformations
Studies have also focused on the use of related benzonitrile derivatives in catalysis and organic transformations, which are fundamental in the development of new synthetic methodologies (Wali et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
3-amino-5-bromo-4-(methylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-3,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFGHSPLIPMHLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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